2-Iodo-D-Phenylalanine
Overview
Description
2-Iodo-D-Phenylalanine is an iodinated derivative of the amino acid phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 2-Iodo-L-Phenylalanine.
Mechanism of Action
Target of Action
The primary target of 2-Iodo-D-Phenylalanine is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in certain tissues, making it a promising target for drug delivery .
Mode of Action
This compound interacts with its target, LAT1, by being transported into cells. The iodine substituent at position 2 in the benzene ring of the compound markedly improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . This interaction results in the compound being selectively delivered to specific tissues where LAT1 is predominantly expressed .
Biochemical Pathways
It is known that the compound is transported into cells via lat1 . This could potentially affect the metabolic pathways involving large neutral amino acids, as these are the typical substrates of LAT1 .
Pharmacokinetics
The pharmacokinetic properties of this compound include high and specific tumor uptake and renal tracer clearance . Two-compartment modeling revealed that the D-isomer showed a faster blood clearance together with a faster distribution to the peripheral compartment in comparison with 2-Iodo-L-Phenylalanine . These properties contribute to the compound’s bioavailability.
Result of Action
The result of this compound’s action is its high, fast, and specific uptake in all tested tumors . This makes it a promising diagnostic agent for dynamic planar imaging . It has been shown to have better tracer characteristics concerning radiation dose to other organs compared to its L-isomer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other large neutral amino acids in the environment could potentially compete with the compound for transport via LAT1 . .
Biochemical Analysis
Biochemical Properties
2-Iodo-D-Phenylalanine interacts with various biomolecules in the body. It has been shown to be transported into tumor cells by the L-type amino acid transporter 1 (LAT1) . This transporter is known to transport large neutral amino acids across the cell membrane . The interaction of this compound with LAT1 is a key aspect of its biochemical properties and its potential use in tumor imaging .
Cellular Effects
The cellular effects of this compound are primarily related to its uptake by tumor cells. It has been observed to have high and specific tumor retention, making it a promising tracer for diagnostic oncologic imaging . The compound’s influence on cell function is primarily related to its role as a radiotracer, allowing for the visualization of tumor cells in imaging studies .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the LAT1 transporter. The compound is taken up by tumor cells via this transporter, allowing it to accumulate in these cells . This accumulation can then be visualized using SPECT imaging, providing valuable information about the location and extent of the tumor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have fast clearance from the blood, with faster clearance and uptake in the peripheral compartment compared to its L-isomer . It has also been found to be metabolically stable .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied in the context of tumor imaging. The compound has been shown to have high and specific tumor retention, which is observable even at low dosages .
Metabolic Pathways
It is known that the compound is taken up by cells via the LAT1 transporter
Transport and Distribution
This compound is transported into cells via the LAT1 transporter . Once inside the cell, the compound can accumulate in tumor cells, allowing it to be visualized using SPECT imaging .
Subcellular Localization
Given its uptake by the LAT1 transporter, it is likely that the compound is localized to the cytoplasm of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-D-Phenylalanine typically involves the iodination of D-Phenylalanine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide (NaI) and hydrogen peroxide (H2O2), in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the para position of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-D-Phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring can be subjected to oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.
Major Products Formed:
Substitution Reactions: Formation of 2-Hydroxy-D-Phenylalanine or 2-Amino-D-Phenylalanine.
Oxidation Reactions: Formation of phenylacetic acid derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Iodo-D-Phenylalanine has several important applications in scientific research:
Diagnostic Imaging: It is used as a radiolabeled tracer in Single Photon Emission Computed Tomography (SPECT) for tumor imaging.
Cancer Research: The compound’s ability to selectively accumulate in tumor cells is exploited in studies aimed at understanding tumor metabolism and developing targeted therapies.
Biological Studies: It is used to study amino acid transport mechanisms and protein synthesis in various biological systems.
Pharmaceutical Development: The compound serves as a precursor for the synthesis of novel therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
2-Iodo-L-Phenylalanine: The enantiomer of 2-Iodo-D-Phenylalanine, also used in diagnostic imaging.
4-Iodo-D-Phenylalanine: Another iodinated derivative with similar applications but different positional isomerism.
2-Iodo-L-Tyrosine: An iodinated derivative of tyrosine, used in similar diagnostic applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which affects its transport and metabolism in biological systems. Its faster clearance and higher tumor contrast compared to its L-isomer make it particularly valuable for certain diagnostic applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGLPBXYBDDM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648048 | |
Record name | 2-Iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736184-44-4 | |
Record name | 2-Iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-D-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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